2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Description
2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that features a triazole ring, a thiazole ring, and a sulfonamide group. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Properties
Molecular Formula |
C19H24N6O3S3 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H24N6O3S3/c1-5-24-16(11-25(31(4,27)28)15-8-6-13(2)7-9-15)22-23-19(24)29-12-17(26)21-18-20-10-14(3)30-18/h6-10H,5,11-12H2,1-4H3,(H,20,21,26) |
InChI Key |
HEMIEMAMIPMIOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC=C(S2)C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfonamide Group: This step involves the reaction of the triazole intermediate with methanesulfonyl chloride in the presence of a base.
Formation of the Thiazole Ring: This can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thiourea.
Final Coupling: The final step involves coupling the triazole and thiazole intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions may target the sulfonamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Enzyme Inhibition: May act as an inhibitor for specific enzymes involved in metabolic pathways.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Cancer Research: Potential use in cancer therapy due to its ability to interfere with cell proliferation.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.
Interfere with DNA/RNA Synthesis: By intercalating into DNA or RNA, it can disrupt the synthesis process.
Modulate Receptor Activity: By binding to receptors, it can modulate their activity, leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE: can be compared with other triazole and thiazole derivatives, such as:
Uniqueness
Structural Complexity: The presence of both triazole and thiazole rings, along with a sulfonamide group, makes it unique.
Potential Biological Activity: The combination of these functional groups may result in unique biological activities not seen in simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
